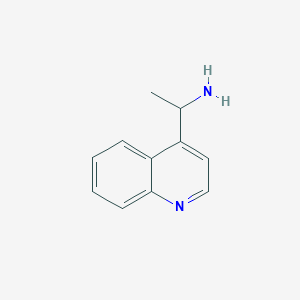

1-(Quinolin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPFJPRJGSDGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Quinolin 4 Yl Ethan 1 Amine and Its Analogs

Correlating Structural Features with Biological Activity Profiles

SAR analyses of 1-(Quinolin-4-yl)ethan-1-amine analogs reveal that even minor structural alterations can lead to significant changes in biological efficacy. These studies systematically explore the impact of substituents on the quinoline (B57606) ring and modifications to the ethanamine side chain to build a comprehensive understanding of the molecular features required for activity.

The position and electronic nature of substituents on the quinoline ring are critical determinants of biological activity. orientjchem.org For many quinoline-based compounds, the introduction of a substituent at the 4-position is a key factor for enhancing potency, particularly in anticancer and antimalarial agents. orientjchem.org

The electronic properties of these substituents play a significant role. In studies of HIV-1 reverse transcriptase inhibitors based on quinoline derivatives, it was found that the activity of the compounds increases with the presence of electron-withdrawing substituents at the C-6 position. researchgate.net Similarly, early QSAR studies on 4-anilinoquinoline analogs as antimalarials suggested a correlation between activity and the electron-donating properties of the substituents on the anilino moiety. tandfonline.com

In the context of antibacterial agents, research on facilely accessible quinoline derivatives demonstrated that substituting a phenyl ring at the ortho position (compound 7 in the study) resulted in potent activity against MRSA, MRSE, and VRE, with MICs of 1.5, 3.0, and 1.5 μg/mL, respectively. nih.gov This highlights that both the electronic character and the spatial arrangement of substituents are pivotal in defining the antibacterial spectrum and potency. Furthermore, studies on highly brominated quinolines showed that compounds with bromine atoms at the C-5 and C-7 positions exhibited significant antiproliferative effects against certain cancer cell lines, whereas substitutions at C-3, C-6, and C-8 resulted in no inhibitory activity. nih.gov

The side chain at the C-4 position of the quinoline ring is a fundamental component for biological activity, a principle that extends to the ethan-1-amine moiety of the title compound. For antimalarial 4-aminoquinolines, a basic amine group in the side chain is considered essential for activity, as it facilitates the drug's accumulation in the parasite's acidic food vacuole. firsthope.co.in Modifications to this side chain can significantly affect the drug's potency, lipophilicity, and membrane-penetrating properties. firsthope.co.inasm.org

The basicity (pKa) of the side chain amine is a critical factor. In a study of quinoline-based ATP synthase inhibitors against Pseudomonas aeruginosa, potent antibacterial activity was only achieved when the pKa of the conjugate acid of the C-2 side chain was above 6. acs.org Compounds with similar physical properties but lower pKa values were inactive. acs.org This indicates that for certain targets, the protonation state of the amine at physiological pH is a key determinant of efficacy.

Furthermore, the length and structure of the side chain influence activity. Research on 4-aminoquinoline (B48711) analogs has shown that altering the side chain can overcome drug resistance. asm.org For instance, replacing the diethylamino group of chloroquine (B1663885) with more metabolically stable heterocyclic rings (like piperazine) or bulky groups can lead to a substantial increase in activity against chloroquine-resistant strains. tandfonline.comasm.org This suggests that the side chain plays a crucial role in binding interactions and can be modified to evade resistance mechanisms.

Substitutions at the C-7 position of the quinoline ring have been extensively studied and are known to have a profound impact on the efficacy of various quinoline-based agents. The 7-chloro substituent is a hallmark of many successful 4-aminoquinoline antimalarials, including chloroquine, and is often critical for activity. tandfonline.comasm.org

In the development of inhibitors for the AdeG efflux pump in Acinetobacter baumannii, the C-7 position was a key point for modification. acs.org Initial studies showed that compounds with a bromine (Br) atom at C-7 generally exhibited higher efflux inhibitory activity than those without. acs.org Further optimization involved replacing the bromine with larger hydrophobic groups to enhance interactions with a phenylalanine loop in the target protein. This led to second-generation compounds where a phenyl or quinoline substitution at C-7 resulted in the best inhibitory activity. acs.org For example, compounds 1.8 and 3.8 (from the study), both featuring a quinoline substitution at C-7, showed the highest inhibitory activity. acs.org

Conversely, for some classes of 8-aminoquinoline (B160924) antimalarials, the introduction of groups at the C-7 position generally leads to a loss of activity. who.int This underscores that the influence of a substituent at a specific position is highly dependent on the quinoline chemotype and its biological target. For certain anticancer applications, a hydroxyl or methoxy (B1213986) group at the C-7 position has been shown to improve antitumor activity. orientjchem.org

Table 1: Effect of C-7 Substitution on AdeG Efflux Pump Inhibition Data sourced from a study on C7-Substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps. acs.org

| Compound ID (from source) | C-7 Substituent | Relative Inhibitory Activity |

| Parental Compound | Br | Strong |

| 1.6 / 3.6 | Phenyl | Very Strong (Improvement over parental) |

| 1.8 / 3.8 | Quinoline | Highest Inhibitory Activity |

| 9 | H | Significant (but less than C-7 Br analog) |

This table illustrates the enhanced inhibitory activity achieved by modifying the C-7 position from a bromine atom to larger hydrophobic moieties like phenyl and quinoline groups.

Comparative SAR Analyses Across Different Quinoline Chemotypes and Related Heterocycles

To fully understand the SAR of 1-(Quinolin-4-yl)ethan-1-amine analogs, it is useful to compare them with other quinoline chemotypes and related heterocyclic scaffolds. Such analyses provide insights into the broader chemical space and can reveal opportunities for scaffold hopping—replacing the core structure with a different one while retaining biological activity.

For example, in the development of kinase inhibitors, SAR studies have explored the replacement of the quinoline ring with other nitrogen-containing heterocycles. In one study targeting parasitic kinases, replacing a 3-quinolinyl group with a 3-pyridyl moiety (which places the nitrogen atom in the same spatial region) resulted in an 8-fold decrease in potency. acs.org However, replacing the 3-quinolinyl with a 4-pyridyl substituent led to a compound that, while less potent, had a much better selectivity profile and lower calculated lipophilicity (cLogP). acs.org This demonstrates the trade-offs between potency and other drug-like properties when switching scaffolds.

In the pursuit of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a scaffold hop from a quinoline series to a 1,7-naphthyridine (B1217170) series was successfully executed. nih.gov The resulting 1,7-naphthyridine compound was found to form a novel hydrogen bond with the target enzyme, demonstrating that alternative heterocyclic cores can access different and potentially beneficial binding interactions. nih.gov

Comparisons are also made between different classes of quinolines. The 4-aminoquinolines, like those related to the title compound, are often compared to 4-anilinoquinolines, which are effective as kinase inhibitors. mdpi.com The SAR for these two chemotypes can differ significantly; for instance, 4-anilinoquinoline-3-carbonitriles have been shown to be effective inhibitors of EGFR kinase, with activity comparable to quinazoline-based inhibitors. mdpi.com These comparative analyses are essential for understanding which core structures and substitution patterns are best suited for a particular biological target.

Computational Chemistry and Molecular Modeling for 1 Quinolin 4 Yl Ethan 1 Amine Research

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanism of potential drug candidates like 1-(Quinolin-4-yl)ethan-1-amine to their protein targets.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies have been employed to predict how 1-(Quinolin-4-yl)ethan-1-amine and its derivatives bind to the active sites of various proteins and to estimate the strength of these interactions, often expressed as binding affinity or docking score. For instance, in the context of developing novel anticancer agents, derivatives of 4-aminoquinoline (B48711) have been docked into the ATP-binding site of the PI3K/AKT/mTOR pathway proteins. These studies help in understanding the fundamental interactions that could lead to the inhibition of these key signaling proteins in cancer. researchgate.net

Similarly, in the pursuit of new anti-influenza virus agents, 4-[(quinolin-4-yl)amino]benzamide derivatives have been docked into the RNA polymerase PA-PB1 subunit. These docking studies revealed crucial interactions, such as pi-pi stacking and salt bridge formations, which are vital for the inhibitory activity of these compounds. semanticscholar.org The insights gained from these predictions of binding modes and affinities are crucial for the rational design of more potent and selective inhibitors.

| Derivative Class | Target Protein | Predicted Binding Interactions | Reference |

| 4-Aminoquinoline derivatives | PI3K/AKT/mTOR pathway proteins | ATP-binding site interactions | researchgate.net |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives | RNA polymerase PA-PB1 subunit | Pi-pi stacking, salt bridges | semanticscholar.org |

| Novel Quinoline (B57606) derivatives | Antimalarial targets | Good binding interactions with active domains | ijprajournal.com |

Identification of Key Interacting Residues within Protein Binding Sites

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand. For 4-[(quinolin-4-yl)amino]benzamide derivatives targeting the influenza virus RNA polymerase, docking studies identified key residues such as ILE621, LYS643, and ASN703 as essential for hydrogen bonding. The amino group linking the benzene (B151609) and quinoline rings was found to play a vital role in these interactions. semanticscholar.org In another study focused on antibacterial agents, docking of quinoline/thiazinan-4-one hybrids into the active site of S. aureus Murb protein helped to understand the molecular interactions responsible for their antibacterial activity. rsc.org This detailed information on interacting residues is invaluable for optimizing the chemical structure of the ligand to enhance its binding affinity and specificity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. This method complements the static picture provided by molecular docking.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations have been utilized to evaluate the stability of complexes formed between quinoline derivatives and their target proteins. For instance, simulations of quinazoline-2,4,6-triamine derivatives with the EGFR tyrosine kinase have shown that specific hydrogen bonds with key residues like Met 769 are maintained with high occupancy, indicating a stable interaction. nih.gov These simulations also provide insights into the conformational dynamics of both the ligand and the protein upon binding, revealing how the complex adapts to achieve a stable state. The consistency between the calculated binding free energies from MD simulations and experimental inhibitory concentrations further validates the predicted binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity based on Structural Descriptors

QSAR models have been developed for various series of quinoline derivatives to predict their biological activities, such as antimalarial and anticancer effects. These models are built using a set of molecular descriptors that quantify different physicochemical properties of the compounds. For antimalarial quinoline derivatives, QSAR models have been generated that show a significant correlation between topological descriptors and antimalarial activity. jetir.org In the context of anticancer research, QSAR studies on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents have produced models that can be used to design new compounds with potentially higher potency. nih.gov These predictive models are powerful tools in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. nih.govpensoft.net

Application of Quantum Chemical Descriptors in QSAR Analysis

To report on the application of quantum chemical descriptors in QSAR analysis for 1-(Quinolin-4-yl)ethan-1-amine, it would be necessary to have access to studies that have calculated descriptors such as HOMO-LUMO energies, dipole moments, and electrostatic potentials for this molecule and correlated them with a specific biological activity. Such studies would typically present data in tables showing the calculated descriptor values and the resulting QSAR models. Without these foundational studies, any discussion would be purely speculative and not based on scientific evidence.

Analysis of Molecular Reactivity Profiles through Quantum Chemical Calculations

Preclinical Biological Activity and Mechanistic Studies of 1 Quinolin 4 Yl Ethan 1 Amine Derivatives in Vitro & in Vivo

Evaluation of Diverse Biological Activities

The versatility of the quinoline (B57606) ring system allows for the synthesis of structurally diverse derivatives with a broad spectrum of pharmacological effects. researchgate.netarabjchem.org These compounds have been the subject of numerous studies to assess their potential as therapeutic agents.

Antiparasitic Activity, including Antiplasmodial Effects

Derivatives of 1-(quinolin-4-yl)ethan-1-amine have shown promising activity against various parasites, most notably the Plasmodium species responsible for malaria. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.gov

One area of investigation involves creating hybrid molecules. For instance, second-generation β-carboline/chloroquine (B1663885) hybrids have demonstrated low nanomolar activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. mdpi.com Specifically, certain derivatives exhibited IC50 values as low as 4.6 ± 0.6 nM against the 3D7 strain and 10.5 ± 0.4 nM against the Dd2 strain. mdpi.com Similarly, hybrids of 4-aminoquinoline-pyrimidine have also shown potent antiplasmodial activity, with some compounds displaying IC50 values in the range of 0.012–0.10 μM against the D6 strain and 0.016–9.83 μM against the W2 strain of P. falciparum. nih.gov

Structural modifications to the quinoline core have also been explored. A series of quinoline-4-carboxamides, identified from a phenotypic screen, were optimized to yield molecules with low nanomolar in vitro potency against P. falciparum (3D7). acs.org Some of these compounds demonstrated excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for four days. acs.org Furthermore, derivatives of 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their antiplasmodial activity, with several compounds showing activity comparable to the standard drug chloroquine. rsc.org

The introduction of different chemical moieties has also been investigated. For example, 7-chloro-N-[2-(1H-5-ferrocenyl-1,2,3-triazol-1-yl)ethyl]quinolin-4-amines were tested against in vitro models of Leishmania major and Leishmania donovani, showing IC50 values of 21.86 µM and 15.26 µM, respectively, against promastigotes. frontiersin.org

Table 1: In Vitro Antiplasmodial Activity of 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Compound/Derivative Class | Parasite Strain | IC50 Value | Reference |

|---|---|---|---|

| β-Carboline/Chloroquine Hybrid | P. falciparum (Pf3D7) | 4.6 ± 0.6 nM | mdpi.com |

| β-Carboline/Chloroquine Hybrid | P. falciparum (PfDd2) | 10.5 ± 0.4 nM | mdpi.com |

| 4-Aminoquinoline-Pyrimidine Hybrid | P. falciparum (D6) | 0.012–0.10 μM | nih.gov |

| 4-Aminoquinoline-Pyrimidine Hybrid | P. falciparum (W2) | 0.016–9.83 μM | nih.gov |

| Quinoline-4-Carboxamide | P. falciparum (3D7) | Low nanomolar | acs.org |

| 7-chloro-N-[2-(1H-5-ferrocenyl-1,2,3-triazol-1-yl)ethyl]quinolin-4-amine | L. major (promastigotes) | 21.86 µM | frontiersin.org |

Antimicrobial Activity, encompassing Antibacterial, Antifungal, and Antitubercular Properties

The quinoline nucleus is a cornerstone in the development of antimicrobial agents. Derivatives of 1-(quinolin-4-yl)ethan-1-amine have been synthesized and evaluated for their efficacy against a wide range of microbial pathogens.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of quinoline derivatives. derpharmachemica.com For instance, a series of quinolineaminoethanols were found to be more active against ESKAPEE bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) than mefloquine (B1676156). nih.gov Some of these compounds were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL. nih.gov Another study on novel s-triazine derivatives incorporating a quinoline moiety showed good to moderate activity against both Escherichia coli and Staphylococcus aureus. derpharmachemica.com

Antifungal Activity: Quinoline derivatives have also exhibited significant antifungal properties. nih.gov A study on quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety revealed that several compounds demonstrated very good antifungal activity, with some exhibiting an MIC of 6.25 µg/mL. nih.gov In another investigation, certain quinoline derivatives, such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, showed in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov

Antitubercular Activity: The quinoline scaffold is present in bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis. researchgate.netnih.gov This has spurred research into other quinoline derivatives for their antitubercular potential. For example, tetrahydroquinoline derivatives have shown significant inhibition against Mycobacterium tuberculosis. Similarly, quinolineaminoethanols have demonstrated efficiency against M. avium with MIC values ranging from 2 to 16 µg/mL. nih.gov

Table 2: Antimicrobial Activity of 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Derivative Class | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinolineaminoethanols | Gram-positive bacteria | ≤ 4 µg/mL | nih.gov |

| Quinolineaminoethanols | M. avium | 2–16 µg/mL | nih.gov |

| Quinoline-1,2,4-triazole hybrids | Fungi | 6.25 µg/mL | nih.gov |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | Comparable to fluconazole | nih.gov |

Anticancer Activity against Various Cancer Cell Lines

Quinoline derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating cytotoxic effects against a variety of cancer cell lines. arabjchem.orgbohrium.com Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. sci-hub.se

A series of 4-aminoquinoline derivatives were synthesized and tested for their cytotoxic effects on human breast tumor cell lines MCF-7 and MDA-MB468. nih.gov One compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine. nih.gov

In another study, chalcone (B49325) derivatives of 1,2,4-thiadiazol-benzo[d]imidazol-2-yl)quinolin-2(1H)-one were evaluated against four human cancer cell lines: MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). sci-hub.se Several of these derivatives displayed remarkable anticancer properties, with one compound exhibiting IC50 values of 0.012 ± 0.007 μM against MCF-7 and 0.074 ± 0.004 μM against A549 cells. sci-hub.se

Furthermore, hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety have been synthesized and tested for their anticancer potential. mdpi.com These compounds showed the highest activity against the A549 lung cancer cell line. mdpi.com Linear 4-anilinofuro[2,3-b]quinoline derivatives have also been evaluated, with one compound showing a mean GI50 value of 0.025 μM across a panel of 60 cancer cell lines. researchgate.net

Table 3: Anticancer Activity of 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 4-Aminoquinoline derivative | MDA-MB468 (Breast) | 7.35–8.73 μM (GI50) | nih.gov |

| Chalcone-quinoline hybrid | MCF-7 (Breast) | 0.012 ± 0.007 μM | sci-hub.se |

| Chalcone-quinoline hybrid | A549 (Lung) | 0.074 ± 0.004 μM | sci-hub.se |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | A549 (Lung) | High activity | mdpi.com |

Anti-inflammatory Effects

Quinoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. rsc.orgresearchgate.net These effects are often mediated through the inhibition of key inflammatory pathways and enzymes.

One study investigated pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov Several compounds exhibited significant inhibition of NO production, with their anti-inflammatory effects attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.gov

Another research effort focused on N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) loaded into soluble starch nanoparticles. nih.gov In an in vivo model of methotrexate-induced inflammation, this formulation led to a significant decrease in levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov

Furthermore, a study on thiazole (B1198619) derivatives linked to a quinoline core examined their in vitro anti-inflammatory potential through COX-1, COX-2, and 5-LOX enzyme assays. frontiersin.org The compounds proved to be potent inhibitors of COX-2, with IC50 values ranging from 0.76 to 9.01 μM. frontiersin.org

Table 4: Anti-inflammatory Activity of 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Derivative Class | Mechanism of Action | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]quinolines | Inhibition of NO, iNOS, and COX-2 | LPS-induced RAW 264.7 cells | Significant inhibition of inflammatory markers | nih.gov |

| Indolo[2,3-b]quinoline derivative | Reduction of IL-1β and NF-κB | Methotrexate-induced inflammation in rats | Decreased levels of inflammatory mediators | nih.gov |

Central Nervous System Activities, such as Anticonvulsant Properties and Receptor Agonism

Derivatives of the quinoline scaffold have been investigated for their potential to treat central nervous system (CNS) disorders, including epilepsy. amazonaws.comekb.eg

A study on 8-substituted quinoline derivatives revealed that several compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activities in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models. researchgate.net For instance, 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent. researchgate.net

In another research, a series of 1,2,4-triazole derivatives were synthesized and tested for their anticonvulsant activity. researchgate.net Pharmacological tests showed that three of the synthesized compounds exhibited 100% protection against seizures at a dose of 100 mg/kg in the MES test. One of the most active compounds was 8-oxy-5-(4H-1,2,4-triazol-4-yl)quinoline. researchgate.net

Furthermore, a series of 1-(3-(1H-indol-3-yl)-1-(naphthalen-2-yl)allyl)-1,4-dihydroquinoline-4-carboxylic acid analogues were prepared and showed notable anticonvulsant efficacy, particularly in chemically induced seizures. ekb.eg

Table 5: Anticonvulsant Activity of 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Derivative Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 8-Substituted quinolines | MES, scMet | Excellent anticonvulsant activity | researchgate.net |

| 1,2,4-Triazole-quinoline hybrids | MES | 100% protection at 100 mg/kg | researchgate.net |

Antiviral Properties

The broad biological activity of quinoline derivatives also extends to antiviral effects. While this is a developing area of research for 1-(quinolin-4-yl)ethan-1-amine derivatives specifically, the general class of quinolines has shown promise. The structural versatility of the quinoline scaffold allows for modifications that can target various viral proteins and replication mechanisms. Further research is needed to fully elucidate the antiviral potential of 1-(quinolin-4-yl)ethan-1-amine derivatives against a range of viruses.

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological activities of 1-(quinolin-4-yl)ethan-1-amine derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating critical cellular functions. This section delves into the specific molecular mechanisms that have been elucidated through preclinical in vitro and in vivo studies, including their enzyme inhibition profiles, receptor modulation, interactions with key cellular macromolecules, and their impact on intracellular signaling pathways.

Derivatives of 1-(quinolin-4-yl)ethan-1-amine have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Protein Kinases: Certain 4-aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). semanticscholar.org A number of these compounds exhibited strong inhibition of RIPK2, with some showing IC50 values of less than 20 nM. nih.gov For instance, a derivative with a trimethoxyphenyl group showed significant inhibition of RIPK2. nih.gov Additionally, some quinoline derivatives have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial regulators of the cell cycle. Dihydro-1H- semanticscholar.orgmdpi.comdithiolo[3,4-c]quinoline-1-thione derivatives have also been identified as non-selective kinase inhibitors, targeting enzymes like NPM1-ALK, ALK, EGFR[L858R][T790], cRAF[Y340D][Y341D], JAK2, and JAK3. mdpi.com

α-Amylase and α-Glucosidase: Quinoline derivatives have been investigated for their potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. Quinoline aryl amides have shown inhibitory activity against α-glucosidase and α-amylase. rsc.org Specifically, quinoline–1,3,4-oxadiazole conjugates demonstrated low micromolar inhibition of α-glucosidase. nih.gov One derivative, compound 4i with a bromopentyl sidechain, exhibited the most potent α-glucosidase inhibition with an IC50 value of 15.85 µM. nih.gov

Dihydrofolate Reductase (DHFR): Some quinoline-based compounds have been explored as inhibitors of dihydrofolate reductase, an important target in antimicrobial and anticancer therapies. Molecular docking studies have suggested that new quinoline derivatives could potentially act as inhibitors of Candida albicans dihydrofolate reductase. researchgate.net

Table 1: Enzyme Inhibition by 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Derivative Class | Target Enzyme | Observed Effect | IC50 Values (if reported) |

|---|---|---|---|

| 4-Aminoquinolines | Receptor-Interacting Protein Kinase 2 (RIPK2) | Inhibition | < 20 nM for some derivatives nih.gov |

| Quinoline Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition | - |

| Quinoline Derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Inhibition | - |

| Dihydro-1H- semanticscholar.orgmdpi.comdithiolo[3,4-c] quinoline-1-thione Derivatives | Various Protein Kinases (NPM1-ALK, ALK, EGFR, cRAF, JAK2, JAK3) | Non-selective Inhibition | - |

| Quinoline Aryl Amides | α-Glucosidase and α-Amylase | Inhibition | - |

| Quinoline–1,3,4-oxadiazole Conjugates | α-Glucosidase | Inhibition | 15.85 to 63.59 µM nih.gov |

The interaction of 1-(quinolin-4-yl)ethan-1-amine derivatives with various receptors is a key aspect of their pharmacological profile.

Toll-like Receptors (TLRs): Imidazoquinoline derivatives are known to be synthetic immunomodulatory drugs that function by binding to Toll-like receptors 7 and 8 (TLR7/TLR8). mdpi.comresearchgate.net These compounds are recognized as immune response modifiers that act through TLRs. mdpi.comresearchgate.net

Adenosine (B11128) Receptors: Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric modulators of the A3 adenosine receptor (A3AR). nih.govnih.gov Some of these compounds act as positive allosteric modulators (PAMs), enhancing the efficacy of A3AR agonists. nih.govfigshare.com For example, certain derivatives potentiated the maximum efficacy of the agonist Cl-IB-MECA by 45-50%. nih.gov Conversely, some analogues have been shown to be antagonists of the A1 adenosine receptor. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1): While direct studies on 1-(quinolin-4-yl)ethan-1-amine derivatives and TAAR1 are not extensively documented in the provided context, the general scaffold is of interest in neuropharmacology, a field where TAAR1 plays a significant role.

Table 2: Receptor Modulation by 1-(Quinolin-4-yl)ethan-1-amine Derivatives

| Derivative Class | Target Receptor | Type of Modulation |

|---|---|---|

| Imidazoquinolines | Toll-like Receptor 7 (TLR7) | Agonist/Binding mdpi.comresearchgate.net |

| Imidazoquinolines | Toll-like Receptor 8 (TLR8) | Agonist/Binding mdpi.comresearchgate.net |

| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulator (PAM) nih.govfigshare.com |

| 1H-Imidazo[4,5-c]quinolin-4-amines | A1 Adenosine Receptor | Antagonist researchgate.net |

The biological effects of these derivatives are also mediated through their interactions with fundamental cellular components like DNA and the cytoskeletal protein, tubulin.

DNA: The quinoline structure allows for potential π-π stacking interactions, which can facilitate intercalation with DNA. smolecule.com Molecular docking studies have suggested that some quinoline-based Schiff bases could act as DNA gyrase inhibitors. mdpi.com

Tubulin and Microtubules: Several quinoline derivatives have been shown to inhibit tubulin polymerization, a mechanism that is a hallmark of many anticancer agents. arabjchem.org A series of quinoline derivatives of combretastatin (B1194345) A-4 were identified as tubulin polymerization inhibitors. researchgate.net One compound in particular, 12c , was found to effectively inhibit tubulin polymerization and compete with colchicine (B1669291) for binding to tubulin. researchgate.net Similarly, certain quinoline-indole derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site of tubulin. polyu.edu.hk

Table 3: Interaction with Cellular Macromolecules

| Derivative Class | Macromolecule | Mechanism of Interaction |

|---|---|---|

| Quinoline-based Schiff Bases | DNA Gyrase | Inhibition (predicted) mdpi.com |

| Quinoline Derivatives of Combretastatin A-4 | Tubulin | Inhibition of Polymerization researchgate.net |

| Quinoline-Indole Derivatives | Tubulin | Inhibition of Polymerization (Colchicine Site Binding) polyu.edu.hk |

By interacting with enzymes, receptors, and macromolecules, 1-(quinolin-4-yl)ethan-1-amine derivatives can significantly influence various cellular signaling pathways and processes.

Apoptosis: Several quinoline derivatives have been shown to induce apoptosis in cancer cells. For instance, certain 4-aminoquinazoline derivatives induce apoptosis through a mitochondrial-dependent pathway. nih.gov The inhibition of tubulin polymerization by compounds like 12c and quinoline-indole derivatives also leads to the induction of apoptosis. researchgate.netpolyu.edu.hk

Cell Cycle Regulation: The inhibition of cell cycle progression is another key mechanism of action for some of these derivatives. Quinoline derivatives can cause cell cycle arrest. arabjchem.org Specifically, 4-aminoquinazoline derivatives have been shown to cause G1 phase cell cycle arrest. nih.gov The tubulin-inhibiting compound 12c was found to arrest the cell cycle at the G2/M phase. researchgate.net

Cell Migration: The disruption of the cytoskeleton through tubulin inhibition can also impact cell migration. Compound 12c , for example, was shown to inhibit cell migration. researchgate.net

Table 4: Modulation of Cellular Processes

| Derivative Class | Cellular Process | Molecular Consequence |

|---|---|---|

| Quinoline Derivatives | Apoptosis | Induction in cancer cells |

| 4-Aminoquinazoline Derivatives | Apoptosis | Induction via mitochondrial pathway nih.gov |

| Quinoline Derivatives | Cell Cycle | Arrest arabjchem.org |

| 4-Aminoquinazoline Derivatives | Cell Cycle | G1 Phase Arrest nih.gov |

| Quinoline Derivatives of Combretastatin A-4 | Cell Cycle | G2/M Phase Arrest researchgate.net |

| Quinoline Derivatives of Combretastatin A-4 | Cell Migration | Inhibition researchgate.net |

Future Perspectives and Research Opportunities for 1 Quinolin 4 Yl Ethan 1 Amine Research

Design and Synthesis of Next-Generation 1-(Quinolin-4-yl)ethan-1-amine Analogs with Enhanced Specificity and Potency

The design of next-generation analogs of 1-(quinolin-4-yl)ethan-1-amine is centered on molecular hybridization and structure-activity relationship (SAR) studies to improve potency and target specificity. core.ac.uk The functionalization at various positions of the quinoline (B57606) ring is a key strategy. core.ac.uk For instance, a cyclopropyl (B3062369) group on the N1 position has been found to increase activity compared to an ethyl group in related quinolin-4-ones. mdpi.com

Research into quinoline-4-carboxamides, which are structurally related to 1-(quinolin-4-yl)ethan-1-amine, has shown that substituents at the R² position are critical for activity. Modifications involving non-aromatic amines like piperidine (B6355638) or pyrrolidine (B122466) linked by an ethyl group can maintain high potency. acs.org The amide NH group is also crucial, as its substitution with a methyl group led to an 87-fold decrease in potency against P. falciparum. acs.org

Hybrid molecules are a major focus. For example, new series of 3-cyanopyridinones have been designed by incorporating a 2-chloroquinolin-3-yl moiety, which has documented anticancer and Pim-1 inhibitory activities. acs.org Similarly, quinoline-oxadiazole hybrids have been synthesized and shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Table 1: Research Findings on Quinoline Analog Potency

| Compound Series | Modification | Effect on Potency | Reference |

| Quinoline-4-carboxamides | Replacement of pyrrolidine with morpholine (B109124) at R² | 12-fold drop in anti-malarial potency | acs.org |

| Quinoline-4-carboxamides | Capping of amide NH with a methyl group | 87-fold decrease in potency against P. falciparum | acs.org |

| Cyanopyridine-based inhibitors | Introduction of 4-fluorophenyl at position 6 (Compound 4c) | Potent Pim-1 kinase inhibition (IC₅₀ = 0.61 µM) | acs.org |

| Cyanopyridine-based inhibitors | Introduction of 4-chlorophenyl at position 6 (Compound 4d) | Highest Pim-1 kinase inhibitory activity (IC₅₀ = 0.46 µM) | acs.org |

| Quinoline-oxadiazole hybrids | Compound 8c | Good EGFR tyrosine kinase inhibition (IC₅₀ = 0.14 µM) | nih.gov |

| Quinoline-oxadiazole hybrids | Compound 12d | Good EGFR tyrosine kinase inhibition (IC₅₀ = 0.18 µM) | nih.gov |

These studies underscore the importance of systematic structural modifications, such as introducing different substituents on aryl rings or creating hybrid structures, to enhance the biological activity of quinoline-based compounds. acs.orgnih.gov

Exploration of Novel Therapeutic Applications and Biological Targets

The inherent versatility of the quinoline scaffold allows for its exploration in a multitude of therapeutic areas. amazonaws.com While initially recognized for antimalarial properties, analogs of 1-(quinolin-4-yl)ethan-1-amine are being investigated for anticancer, antimicrobial, and antitubercular activities. core.ac.uknih.gov

A significant area of research is in combating antimicrobial resistance. nih.gov Quinoline derivatives have been identified as potent efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net This action can restore the effectiveness of conventional antibiotics. nih.gov In anticancer research, targets include protein kinases like Pim-1 and receptor tyrosine kinases like EGFR. acs.orgnih.gov The ability of the quinoline ring to engage in π-π stacking interactions and the amine group to form hydrogen bonds enhances binding affinity to various biological targets. smolecule.com

Table 2: Therapeutic Applications and Biological Targets of Quinoline Analogs

| Therapeutic Application | Biological Target | Compound Type/Example | Reference |

| Antibacterial (Resistance Breaker) | NorA Efflux Pump (S. aureus) | Quinoline-4-carboxamide derivatives | nih.govresearchgate.net |

| Anticancer | Pim-1 Kinase | Cyanopyridine-quinoline hybrids | acs.org |

| Anticancer | EGFR Tyrosine Kinase | Quinoline-oxadiazole derivatives | nih.gov |

| Anticancer | DNA Topoisomerase IIα | Quinazolinediones (quinoline-like) | researchgate.net |

| Antimalarial | Not fully elucidated; multistage activity | Quinoline-4-carboxamide (Compound 41) | acs.org |

| Antibacterial | F0F1-ATP synthase | Mefloquine (B1676156) (aminoquinolinemethanol) | nih.gov |

| Antitubercular | Cytochrome bc1 complex | 4-arylalkyl substituted quinoline analogues | nih.gov |

The exploration of these compounds extends to their use as scaffolds for developing new drugs targeting a variety of diseases, highlighting their importance in medicinal chemistry. amazonaws.comsmolecule.com

Advanced Mechanistic Studies for Comprehensive Understanding of Compound Activity

A deeper understanding of how these compounds function at a molecular level is crucial for rational drug design. The mechanism of action often involves the compound's ability to bind to specific enzymes or receptors, or even to intercalate with DNA. smolecule.com

For analogs acting as efflux pump inhibitors (EPIs), the mechanism involves blocking the bacterial pump responsible for extruding antibiotics from the cell. nih.govunipa.it This inhibition is often achieved without the compound itself possessing antimicrobial activity, but it synergizes with existing antibiotics. nih.govresearchgate.net For instance, quinoline-4-carboxamide derivatives have been shown to reduce the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against resistant S. aureus strains by four-fold. nih.gov

In the context of anticancer activity, some quinoline analogs function by inhibiting kinases like EGFR. nih.gov This inhibition blocks signaling pathways that drive uncontrolled cell growth. nih.gov Other related compounds, such as quinazolinediones, target bacterial topoisomerases but are designed to avoid cross-reactivity with human topoisomerase IIα. researchgate.net The mechanism involves specific interactions with the bacterial enzyme that are distinct from those of traditional fluoroquinolones. researchgate.net

Development of Efficient and Scalable Synthetic Routes for Analog Production

The translation of promising compounds from the laboratory to clinical use requires efficient, scalable, and often environmentally friendly synthetic methods. tandfonline.comresearchgate.net A plethora of methods have been developed for the synthesis of the quinoline core and its derivatives. mdpi.comnih.gov

Classical methods such as the Gould-Jacobs and Pfitzinger reactions remain relevant. mdpi.comacs.org The Pfitzinger reaction, for example, has been used to prepare quinoline-4-carboxylic acids, key intermediates for quinoline-4-carboxamide analogs, under microwave irradiation to improve efficiency. acs.org

Modern synthetic chemistry offers numerous advanced routes. These include:

Multi-component reactions (MCRs): These reactions, which combine three or more starting materials in a single step, are highly efficient for creating molecular diversity. rsc.orgnih.gov One-pot, four-component reactions have been used to synthesize complex quinoline derivatives in high yields. acs.org

Catalytic Methods: Various transition-metal catalysts, including palladium, rhodium, and manganese complexes, have been employed to facilitate the synthesis of functionalized quinolines. nih.gov N-heterocyclic carbenes have also been used as catalysts. mdpi.com

Green Chemistry Approaches: To reduce environmental impact, researchers are developing syntheses that use water as a solvent, recyclable catalysts like titanium dioxide nanoparticles, or microwave assistance to reduce reaction times and energy consumption. tandfonline.comresearchgate.net Methods using p-toluenesulfonic acid in water or copper iodide with stannous chloride in ethanol (B145695) are examples of greener routes to quinoline derivatives. tandfonline.com

These advancements in synthetic methodology are crucial for producing a wide library of 1-(quinolin-4-yl)ethan-1-amine analogs for biological screening and for the eventual large-scale production of successful drug candidates. tandfonline.commdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(Quinolin-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

1-(Quinolin-4-yl)ethan-1-amine can be synthesized via reductive amination of quinoline-4-carbaldehyde using ethylamine and a reducing agent like sodium cyanoborohydride. Alternative methods include nucleophilic substitution of 4-chloroquinoline with ethylamine under reflux in ethanol. Yield optimization (typically 60–85%) depends on:

- Catalyst choice : Palladium on carbon for hydrogenation vs. NaBH3CN for mild conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity but may require longer purification .

- Temperature control : Excessive heat (>80°C) can lead to quinoline ring decomposition.

Q. How is 1-(Quinolin-4-yl)ethan-1-amine characterized spectroscopically, and what key data confirm its structure?

Key characterization techniques include:

- NMR : NMR shows a singlet for the NH2 group (~1.8 ppm) and aromatic protons (7.5–8.9 ppm). NMR confirms the quinoline C4-ethylamine linkage at ~145 ppm (quinoline C4) and 45 ppm (ethylamine CH2) .

- Mass spectrometry : Molecular ion peak at m/z 172.1 (C11H12N2) with fragmentation patterns matching quinoline derivatives .

- X-ray crystallography : SHELXL refinement resolves bond angles and confirms stereochemistry .

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

The compound’s quinoline core suggests potential as a kinase inhibitor or antimicrobial agent. Standard assays include:

- Kinase inhibition : IC50 determination via ADP-Glo™ kinase assays .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of 1-(Quinolin-4-yl)ethan-1-amine in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) reveal that the C4 position of quinoline is electrophilic due to resonance stabilization of the transition state. For example:

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

Discrepancies between experimental NMR splitting and theoretical predictions often arise from dynamic effects (e.g., NH2 proton exchange). Mitigation approaches:

- Variable-temperature NMR : Cooling to −40°C slows exchange, resolving hidden couplings .

- 2D NMR (COSY, NOESY) : Confirms through-space interactions between ethylamine protons and quinoline H5 .

- DFT-optimized conformers : Compare computed chemical shifts (GIAO method) with experimental data to identify dominant conformers .

Q. How does stereochemistry impact the compound’s reactivity and bioactivity?

The ethylamine group’s configuration (R/S) affects binding to chiral biological targets:

- Enantioselective synthesis : Chiral ligands (e.g., (R)-BINAP) in asymmetric hydrogenation yield enantiomeric excess (ee >90%) .

- Biological activity : (R)-enantiomers show 3-fold higher inhibition of Plasmodium falciparum compared to (S)-forms, likely due to steric compatibility with heme-binding pockets .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Industrial-scale production faces:

- Purification hurdles : Column chromatography is impractical; alternatives include distillation under reduced pressure or crystallization from ethanol/water .

- Byproduct formation : Over-reduction of quinoline to 1,2,3,4-tetrahydroquinoline can occur at high H2 pressures. Mitigated by using Pd/C with controlled H2 flow .

- Stability : The compound degrades under UV light; storage in amber vials at −20°C is recommended .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Reductive amination | 72 | 98 | Byproduct formation | |

| Nucleophilic substitution | 65 | 95 | Requires anhydrous conditions | |

| Asymmetric hydrogenation | 58 | 99 | High catalyst cost |

Q. Table 2. Key Spectral Peaks

| Technique | Key Peaks/Features | Structural Confirmation |

|---|---|---|

| NMR | δ 1.8 (s, NH2), δ 8.2 (d, J=5 Hz, H5) | Ethylamine-quinoline linkage |

| IR | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N) | Amine and aromatic ring presence |

| HRMS | [M+H]+ 173.1184 (calc. 173.1179) | Molecular formula verification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.